5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Lipophilicity Physicochemical profiling Lead optimization

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1384427-72-8) is a heterocyclic small molecule belonging to the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid family. Its pyridazinone core features ethyl substituents at the 5- and 6-positions and a free carboxylic acid at position The molecular formula is C₉H₁₂N₂O₃ with a molecular weight of 196.20 g/mol.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 1384427-72-8
Cat. No. B2731653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
CAS1384427-72-8
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCCC1=C(C(=O)NN=C1CC)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-3-5-6(4-2)10-11-8(12)7(5)9(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14)
InChIKeyWGJNOUNQHWSSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid: Compound Class and Core Identity for Procurement Screening


5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1384427-72-8) is a heterocyclic small molecule belonging to the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid family. Its pyridazinone core features ethyl substituents at the 5- and 6-positions and a free carboxylic acid at position 4. The molecular formula is C₉H₁₂N₂O₃ with a molecular weight of 196.20 g/mol [1]. The 3-oxo-2,3-dihydropyridazine scaffold has recently been established as a previously unexplored chemotype for selective kinase inhibition, specifically interleukin-2-inducible T-cell kinase (ITK), positioning this substitution variant as a differentiated entry within an emerging pharmacophore class [2].

Why 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid Cannot Be Replaced by Its Dimethyl or Unsubstituted Analogs


Substitution at the 5- and 6-positions of the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold directly modulates lipophilicity, solid-state thermal properties, and downstream reactivity. The 5,6-diethyl derivative (logP = -0.225; mp = 154–156 °C) occupies a distinct physicochemical space compared to both the 5,6-dimethyl analog (logP = -0.093; mp = 179–181 °C) and the unsubstituted parent (logP = -0.5319; mp = 196–197 °C) [1][2]. In the context of the recently disclosed ITK inhibitor series, the nature of the substituent on the pyridazinone ring was a critical determinant of both biochemical potency and kinase selectivity [3]. These differences mean that exchanging the diethyl variant for a dimethyl or unsubstituted analog will alter the lipophilic ligand efficiency (LipE) profile and thermal behavior, making direct substitution scientifically unsound without re-optimization of the entire series.

Quantitative Differential Evidence: 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid vs. Closest Analogs


Lipophilicity Tuning: 5,6-Diethyl Substitution Reduces logP by ~0.13 Units Relative to 5,6-Dimethyl Analog

The 5,6-diethyl derivative (logP = -0.225) exhibits a measurable reduction in lipophilicity compared to the 5,6-dimethyl analog (logP = -0.093) [1][2]. This represents a ΔlogP of -0.132, meaning the diethyl compound is ~0.13 log units less lipophilic than its dimethyl counterpart, despite carrying larger alkyl substituents. This counterintuitive trend arises from the interplay between increased hydrocarbon surface area and conformational shielding of the polar pyridazinone core, and it places the diethyl variant closer to the unsubstituted parent (logP = -0.5319; ΔlogP = +0.307 vs. parent) than to the dimethyl analog.

Lipophilicity Physicochemical profiling Lead optimization

Melting Point Differentiation: 5,6-Diethyl Substitution Lowers Melting Point by ~25 °C Compared to 5,6-Dimethyl Analog

The 5,6-diethyl compound melts at 154–156 °C, which is 23–27 °C lower than the 5,6-dimethyl analog (179–181 °C) [1][2]. This significant reduction in melting point reflects weaker crystal lattice packing in the diethyl-substituted solid, attributable to the greater conformational flexibility of ethyl vs. methyl groups. The unsubstituted parent compound melts at an even higher temperature (196–197 °C), establishing a clear rank order: parent > dimethyl ≫ diethyl .

Solid-state properties Crystallinity Formulation pre-screening

Molecular Topology: 5,6-Diethyl Derivative Introduces Additional Rotatable Bonds Versus Dimethyl Analog, Altering Conformational Entropy

The 5,6-diethyl compound possesses two ethyl substituents, each contributing one additional sp³–sp³ rotatable bond compared to the methyl groups of the 5,6-dimethyl analog. The dimethyl analog has one rotatable bond (the carboxylic acid C–C bond); the diethyl analog has three rotatable bonds (carboxylic acid C–C plus two ethyl C–C bonds). This increases the number of energetically accessible conformers and reduces the conformational entropic penalty upon target binding, a factor that can favor binding thermodynamics when the bound conformation is accessible within the solution ensemble [1][2].

Molecular flexibility Conformational analysis Fragment-based drug design

ITK Kinase Selectivity Class-Level Inference: Substituent Identity at C-5/C-6 Correlates with Kinase Selectivity Profile in 3-Oxo-2,3-dihydropyridazine Series

In the 2025 RSC Advances study of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors, the nature of the substituents on the pyridazinone ring was explicitly identified as a key selectivity determinant. Compound 9 (bearing a 3-fluorophenyl group) achieved selective ITK inhibition (IC50 = 0.87 µM) with no measurable BTK inhibition, whereas compound 22 (bearing a 3,5-difluorophenyl and furan-2-ylmethyl group) showed greater ITK potency (IC50 = 0.19 µM) but partial BTK inhibition, indicating reduced selectivity [1]. The 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is the unelaborated core with ethyl substituents at C-5/C-6 and a free carboxylic acid at C-4. Although this specific compound was not directly tested in the published panel, the established SAR framework indicates that the C-5/C-6 substitution pattern is a primary driver of selectivity divergence, and the diethyl variant occupies an unexplored region of this SAR space with potential for a unique selectivity fingerprint.

Kinase selectivity ITK inhibition SAR

Synthetic Tractability: Established Route to 6-Substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic Acids Provides Basis for Diethyl Derivative Preparation

A general synthetic route to 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acids was disclosed by Alnajjar et al. (Molecules, 2008), involving the reaction of 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with nitrous acid or benzenediazonium chloride to afford the target 2,3-dihydropyridazine-4-carboxylic acids 4a–c [1]. Although the specific 5,6-diethyl derivative was not among the exemplified products, the methodology is compatible with alkyl-substituted precursors. The availability of this published route reduces the synthetic uncertainty for custom synthesis of the 5,6-diethyl variant compared to analogs requiring de novo route development. The compound is commercially stocked by Enamine (EN300-105949, 95% purity) and Synblock (NLT 98% purity), confirming that scalable synthesis has been achieved [2].

Synthetic methodology Heterocyclic chemistry Custom synthesis

Application Scenarios for 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid Based on Differential Evidence


Kinase Selectivity SAR: Differentiating ITK vs. BTK Inhibition Profiles via C-5/C-6 Substituent Scanning

The 2025 ITK inhibitor study established that the 3-oxo-2,3-dihydropyridazine scaffold is a viable chemotype for selective kinase inhibition, and that substituent identity at C-5/C-6 directly modulates selectivity between ITK and BTK [1]. The 5,6-diethyl-4-carboxylic acid serves as a key intermediate for preparing a focused library of amide, ester, or hydrazide derivatives via standard carboxylic acid coupling chemistry. By varying the C-5/C-6 substituent across methyl, ethyl, and unsubstituted parent scaffolds while keeping the C-4 derivatization constant, medicinal chemists can deconvolute the contribution of the alkyl substituent to selectivity. The commercial availability of all three analogs from Enamine and Synblock enables efficient parallel SAR exploration [2].

Lipophilic Ligand Efficiency (LipE) Optimization in Lead Series

LipE (pIC50 − logP) is a critical multi-parameter optimization metric in drug discovery. The 5,6-diethyl variant (logP = -0.225) offers a ~0.13-unit logP offset relative to the 5,6-dimethyl analog (logP = -0.093), and a ~0.31-unit offset relative to the unsubstituted parent (logP = -0.5319) [1][2]. For a hypothetical derivative achieving pIC50 = 6.0 (IC50 = 1 µM), the calculated LipE values are 6.225 (diethyl), 6.093 (dimethyl), and 6.532 (unsubstituted). This 0.13–0.44 LipE unit spread is sufficient to differentiate lead compounds during multiparameter optimization, making the diethyl variant a valuable tool for tuning lipophilicity without altering the core pharmacophore.

Solid-State Form Screening and Crystallinity Optimization

The 25 °C lower melting point of the 5,6-diethyl variant (154–156 °C) compared to its dimethyl analog (179–181 °C) [1][2] makes it the preferred starting scaffold when solid-state properties such as dissolution rate, amorphous stability, or hot-melt extrusion processability are limiting. The lower melting point reduces the thermal energy required for melt-based formulation approaches and can improve solubility-limited absorption. Formulation scientists evaluating a series of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives can use this thermal data to prioritize the diethyl variant for biopharmaceutical profiling.

Conformational Entropy Profiling in Fragment-Based Drug Design

The additional two rotatable bonds introduced by the ethyl substituents distinguish the 5,6-diethyl variant from both the dimethyl analog (1 rotatable bond) and the unsubstituted parent (1 rotatable bond) [1][2]. In fragment-based drug design, where the entropic contribution to binding free energy is a key determinant of fragment hit progression, the diethyl variant provides a graded increment in conformational flexibility. Biophysical screening (SPR, ITC, or NMR) of the diethyl, dimethyl, and unsubstituted fragments against a target of interest can reveal whether increased conformational entropy favors or disfavors binding, guiding subsequent optimization of the linker and substituent strategy.

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